molecular formula C12H16O3 B13019429 Ethyl 2-ethyl-6-methoxybenzoate

Ethyl 2-ethyl-6-methoxybenzoate

Cat. No.: B13019429
M. Wt: 208.25 g/mol
InChI Key: WWHOGKNSBCLPSD-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-6-methoxybenzoate is an aromatic ester characterized by a benzoate backbone substituted with an ethyl group at the 2-position and a methoxy group at the 6-position. The molecular formula is inferred as C₁₂H₁₆O₃ (molecular weight ~208.26 g/mol), assuming an ethyl ester group, an ethyl substituent at position 2, and a methoxy group at position 6. Such esters are typically synthesized for applications in pharmaceuticals, agrochemicals, or flavoring agents, depending on substituent effects .

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

ethyl 2-ethyl-6-methoxybenzoate

InChI

InChI=1S/C12H16O3/c1-4-9-7-6-8-10(14-3)11(9)12(13)15-5-2/h6-8H,4-5H2,1-3H3

InChI Key

WWHOGKNSBCLPSD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)OC)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-ethyl-6-methoxybenzoate can be synthesized through an acid-catalyzed esterification reaction. This involves reacting 2-ethyl-6-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethyl-6-methoxybenzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 2-ethyl-6-methoxybenzoate primarily involves its interaction with olfactory receptors in the nose, which leads to the perception of its pleasant aroma. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its antimicrobial and anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Ethyl 2-ethyl-6-methoxybenzoate with four structurally related compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties Applications References
This compound C₁₂H₁₆O₃ Ethyl (C2), Methoxy (C6), Ethyl ester 208.26 (inferred) Data limited; inferred higher hydrophobicity due to ethyl groups Likely intermediate in specialty chemicals
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ Methoxy (C2), Ethyl ester 180.20 MP: 25–27°C; soluble in ethanol; used in flavoring agents Food additives, fragrances
Ethyl 2-hydroxy-6-methoxybenzoate (4) C₁₀H₁₂O₄ Hydroxy (C2), Methoxy (C6) 196.20 Base MS peak at m/e 150; higher polarity due to hydroxyl group Pharmaceutical intermediates
Mthis compound C₁₁H₁₄O₃ Ethyl (C2), Methoxy (C6), Methyl ester 194.23 MP: ~96–100°C (inferred from analogs); lower steric hindrance vs. ethyl ester Synthetic intermediates
Methyl 6-amino-2-bromo-3-methoxybenzoate C₉H₉BrNO₃ Amino (C6), Bromo (C2), Methoxy (C3) 274.08 Key intermediate in drug synthesis; reactive sites for cross-coupling Medicinal chemistry, agrochemicals
Key Observations:

Substituent Effects on Polarity: The hydroxyl group in Ethyl 2-hydroxy-6-methoxybenzoate increases polarity and acidity compared to this compound, making it more suitable for pharmaceutical synthesis . Bromo and amino groups (e.g., Methyl 6-amino-2-bromo-3-methoxybenzoate) introduce electrophilic and nucleophilic reactivity, enabling participation in cross-coupling reactions .

Ester Group Influence :

  • Methyl esters (e.g., Mthis compound) generally exhibit lower molecular weights and slightly higher volatility compared to ethyl esters. The ethyl ester in the target compound may enhance lipophilicity, favoring applications in hydrophobic matrices .

Positional Isomerism :

  • Methoxy group placement (e.g., C6 vs. C2 in Ethyl 2-methoxybenzoate) significantly alters electronic distribution and steric effects, impacting binding affinity in biological systems or catalytic processes .

Analytical Characterization

All compounds share common analytical techniques for structural confirmation:

  • NMR Spectroscopy : Used to resolve substituent positions (e.g., distinguishing C2 vs. C6 methoxy groups) .
  • Mass Spectrometry (MS) : Base peaks (e.g., m/e 150 in salicylate derivatives) help identify fragmentation patterns .
  • Infrared (IR) Spectroscopy : Confirms functional groups like ester carbonyls (~1740 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) .

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